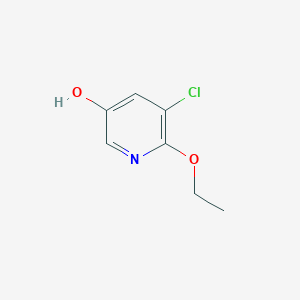![molecular formula C18H17N7O2S B3019015 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide CAS No. 2034588-93-5](/img/structure/B3019015.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitrogen and sulfur heterocyclic systems, including the compound of interest, involves linking various heterocyclic rings such as indole, 1,2,4-triazole, pyridazine, and quinoxaline. The process is catalyzed by acids, with the strength of the acid influencing the final product. For instance, Schiff bases are produced under reflux in glacial acetic acid, while cyclization at the C-3 position of the indole ring occurs in the presence of concentrated HCl in ethanol, leading to indolo-triazolo-pyridazinethiones. These compounds can further react with 2,3-bis(bromomethyl)quinoxaline to yield a new class of heterocyclic compounds, characterized by NMR and mass spectral analysis, and confirmed by X-ray diffraction techniques .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is confirmed using various spectroscopic methods. Nuclear magnetic resonance (NMR) and mass spectral analysis are commonly used to characterize the new compounds. In some cases, single crystal X-ray diffraction is employed to further confirm the structure, as seen with compound 6 in the first study . These techniques ensure the accurate identification of the molecular structure of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multistep and can include the formation of Schiff bases, cyclization, and coupling reactions. The reactions are sensitive to the conditions, such as the type of acid used and the temperature, which can lead to different products. For example, the reaction of quinoline and isoquinoline with N-(phenylsulfonyl)benzohydrazonoyl chloride results in the formation of triazoloquinolines, which can aromatize to the corresponding triazoles upon heating .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of various substituents like sulfonamide groups can impart potential biological activities, such as antifungal , antimicrobial , and antitumor properties . The compounds' efficacy is often compared to standard drugs, and their activities can be quantified using minimum inhibitory concentration (MIC) values or inhibition rates against specific cell lines or pathogens. Docking studies can also provide insights into the potential mode of binding to biological targets, as seen with the antifungal activity against Candida albicans lanosterol 14α-demethylase .
Aplicaciones Científicas De Investigación
Herbicidal Activity
Research has shown that compounds with structures related to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide possess significant herbicidal activities. These compounds can effectively control a broad spectrum of vegetation at low application rates, highlighting their potential in agricultural practices for weed management. The effectiveness of these substances as herbicides is attributed to their specific action on plant biology, offering an alternative to traditional herbicidal chemicals (Moran, 2003).
Antimicrobial and Antiviral Applications
Sulfonamide hybrids, including triazole, thiadiazole, and pyridazine derivatives, have been identified for their broad spectrum of biological activities. These compounds have been found to possess antibacterial, antifungal, and antiviral properties, making them valuable in the development of new pharmaceuticals. The hybridization of sulfonamides with various active heterocyclic moieties has led to enhanced biological activities, suggesting their potential in combating infectious diseases (Ghomashi et al., 2022; Ghomashi et al., 2022).
Antimalarial and COVID-19 Applications
Some sulfonamides have been investigated for their antimalarial activities and potential use against COVID-19. These studies involve computational calculations and molecular docking to evaluate the efficacy of sulfonamide compounds in inhibiting viral replication. The research demonstrates the versatility of sulfonamide derivatives in addressing global health challenges, including emerging infectious diseases (Fahim & Ismael, 2021).
Insecticidal Potential
The development of novel bioactive sulfonamide derivatives with potential insecticidal properties has been explored. These compounds target specific pests such as the cotton leafworm, providing a new approach to pest management in agriculture. The insecticidal activity is based on the unique chemical structure of these compounds, which can be synthesized and tested for efficacy against various agricultural pests (Soliman et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to targetc-Met kinase , a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation
Mode of Action
Based on the structure and the known actions of similar compounds, it can be inferred that the compound might interact with its target (potentially c-met kinase) to modulate its activity, leading to changes in cell survival and proliferation .
Biochemical Pathways
Given the potential target of c-met kinase, it can be inferred that the compound may affect pathways related to cell survival and proliferation
Pharmacokinetics
A compound from a similar campaign exhibited an excellent pharmacokinetic profile . This suggests that our compound might also have favorable ADME properties, but further studies are needed to confirm this.
Result of Action
Given its potential target, it can be inferred that the compound may have effects on cell survival and proliferation
Propiedades
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O2S/c26-28(27,15-5-1-3-13-4-2-9-19-18(13)15)23-14-8-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17/h1-7,9,12,14,23H,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGQBUTSSEQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=NN5C=NN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3018935.png)
![2-[2-Chloro-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B3018938.png)
![2-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B3018940.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)acetamide](/img/structure/B3018942.png)
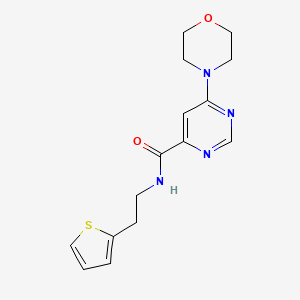
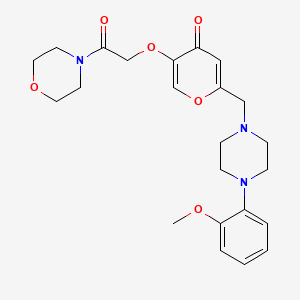
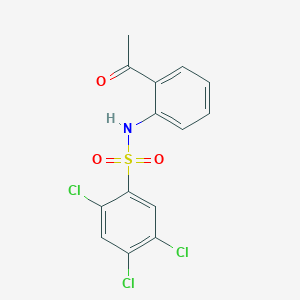

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide](/img/structure/B3018948.png)
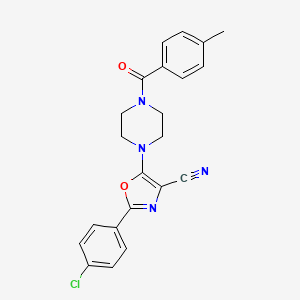
![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

